molecular formula C11H19NO3 B3393149 (1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932123-56-2

(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B3393149
CAS RN: 1932123-56-2
M. Wt: 213.27
InChI Key: HDPGSWMTDGGUEB-IWSPIJDZSA-N
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Description

(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that has gained significant attention in the field of pharmacology. It is a bicyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. 2.1]heptane-2-carboxylate.

Mechanism of Action

The mechanism of action of ((1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual mechanism of action may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
((1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been shown to have significant analgesic and anti-inflammatory effects in animal models. It has also been shown to modulate the reward pathway in the brain, making it a potential candidate for the treatment of addiction. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of ((1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is its potential use as a pharmaceutical drug for the treatment of chronic pain, inflammation, and addiction. However, its dual mechanism of action and lack of selectivity for specific opioid receptors may limit its use in certain applications. Additionally, more research is needed to fully understand its safety and efficacy.

Future Directions

Future research on ((1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate should focus on its potential use as a pharmaceutical drug for the treatment of chronic pain, inflammation, and addiction. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Further studies should also explore its safety and efficacy in humans and its potential for use in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

((1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to have significant analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use in the treatment of addiction, as it has been shown to modulate the reward pathway in the brain.

properties

IUPAC Name

tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
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(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

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